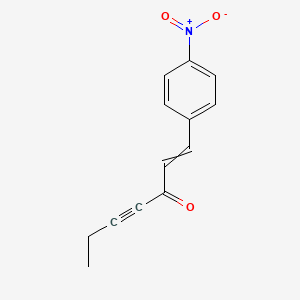
1-(4-Nitrophenyl)hept-1-en-4-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)hept-1-en-4-yn-3-one is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of a nitrophenyl group attached to a hepten-yn-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)hept-1-en-4-yn-3-one typically involves the reaction of 4-nitrobenzaldehyde with hept-1-en-4-yn-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)hept-1-en-4-yn-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)hept-1-en-4-yn-3-one.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-(4-aminophenyl)hept-1-en-4-yn-3-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)hept-1-en-4-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)hept-1-en-4-yn-3-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with enzymes and proteins, altering their activities and functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Nitrophenyl)hept-2-yn-1-ol
- 3-Heptyn-1-ol
- 4-Heptyn-3-one
Uniqueness
1-(4-Nitrophenyl)hept-1-en-4-yn-3-one is unique due to its specific structural features, including the presence of both a nitrophenyl group and a hepten-yn-one backbone. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
914476-95-2 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-(4-nitrophenyl)hept-1-en-4-yn-3-one |
InChI |
InChI=1S/C13H11NO3/c1-2-3-4-13(15)10-7-11-5-8-12(9-6-11)14(16)17/h5-10H,2H2,1H3 |
InChI Key |
KXWCFLLNTHNXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















